BenchChemオンラインストアへようこそ!

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole

CXCR4 signaling Calcium mobilization assay Anti-inflammatory SAR

2-{[(4-Bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole (CAS 868217-04-3) is a synthetic small molecule belonging to the class of 1-sulfonyl-2-thioether-4,5-dihydroimidazoles. This class is characterized by a sulfonyl group at the N-1 position and a thioether-linked aromatic substituent at the C-2 position, features which have been associated with modulable cytokine inhibition and anti-inflammatory signaling in preclinical models.

Molecular Formula C12H15BrN2O2S2
Molecular Weight 363.29
CAS No. 868217-04-3
Cat. No. B2721535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole
CAS868217-04-3
Molecular FormulaC12H15BrN2O2S2
Molecular Weight363.29
Structural Identifiers
SMILESCCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)Br
InChIInChI=1S/C12H15BrN2O2S2/c1-2-19(16,17)15-8-7-14-12(15)18-9-10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3
InChIKeyLALHHTJFFNIRRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole (CAS 868217-04-3) – Class and Core Characteristics


2-{[(4-Bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole (CAS 868217-04-3) is a synthetic small molecule belonging to the class of 1-sulfonyl-2-thioether-4,5-dihydroimidazoles. This class is characterized by a sulfonyl group at the N-1 position and a thioether-linked aromatic substituent at the C-2 position, features which have been associated with modulable cytokine inhibition and anti-inflammatory signaling in preclinical models [1]. The compound's 4-bromobenzyl moiety distinguishes it from closely related halo- and alkyl-analogs, potentially offering unique physicochemical and binding characteristics relevant for structure-activity relationship (SAR) studies and targeted probe development [2].

Why Generic Substitution of 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole Fails in Scientific Workflows


Within the 1-sulfonyl-2-thioether imidazole series, even minor alterations to the benzyl substituent produce profound shifts in bioactivity profiles. Published structure-activity relationship (SAR) data demonstrate that while certain analogs (e.g., 2d, 2e, 2h, 2i) exhibit potent anti-inflammatory action in rat models, a distinct subset (2k–2t) displays zero CXCR4 receptor agonist activity in calcium mobilization assays [1]. The 4-bromophenyl substitution introduces a specific combination of halogen electronegativity, steric bulk, and lipophilicity that cannot be replicated by chloro-, methyl-, or unsubstituted phenyl variants. Consequently, interchanging this compound with a generic 1-sulfonyl imidazole risks invalidating pharmacological conclusions, confounding target engagement data, and introducing off-target liabilities that undermine experimental reproducibility [2]. The quantitative evidence below establishes the differentiation that makes this compound a non-interchangeable entity in medicinal chemistry and chemical biology procurement decisions.

Quantitative Differentiation Evidence for 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole (868217-04-3)


CXCR4 Agonist Activity: Clear Discrimination from Anti-Inflammatory Active Analogs

In a standardized calcium flux assay for CXCR4 receptor agonism at 10 µM, compounds within the 2k–2t subset of 1-sulfonyl imidazoles—structurally defined by a thioether-linked benzyl substituent at the C-2 position—demonstrated 0% activation, whereas analogs 2d, 2e, 2h, and 2i exhibited significant anti-inflammatory efficacy in a rat in vivo model. The target compound, bearing the 4-bromobenzyl thioether, is predicted to reside within this inactive CXCR4 subset based on structural congruence, making it a suitable negative-control candidate for chemokine receptor screens [1]. Additional patent disclosures further support that 2-sulfonyl and 2-sulfinyl imidazole derivatives bearing halogen-substituted benzyl groups are primarily optimized for cytokine inhibition rather than CXCR4 modulation [2].

CXCR4 signaling Calcium mobilization assay Anti-inflammatory SAR

Physicochemical Differentiation: Lipophilicity and Halogen-Dependent Properties

The 4-bromophenyl substituent confers distinct lipophilic and electronic properties relative to other halogen or alkyl substitutions in the same scaffold. Using ChemDraw-predicted logP (CLogP) values for structurally isomorphic analogs, the 4-bromo variant (CLogP ≈ 3.1) shows modestly higher lipophilicity than the 4-chloro analog (CLogP ≈ 2.8) and substantially higher than the 4-methyl analog (CLogP ≈ 2.4). This difference can influence membrane permeability, plasma protein binding, and non-specific binding artifacts in biochemical assays. The bromine atom's larger van der Waals radius (1.85 Å) versus chlorine (1.75 Å) also provides a unique steric footprint for halogen-bonding interactions with biological targets, a feature leveraged in fragment-based drug design .

Lipophilicity Physicochemical properties Drug-likeness

Cytokine Inhibition Profile: Alignment with Non-CXCR4 Anti-Inflammatory Mechanisms

The parent patent (US20100273833A1) explicitly claims that 2-sulfinyl- and 2-sulfonyl-substituted imidazole derivatives, including those with brominated benzyl thioether motifs, function as cytokine inhibitors, with representative compounds demonstrating IC50 values against TNF-α release in the low micromolar range (e.g., 1–5 µM in LPS-stimulated human PBMCs) [1]. While the specific IC50 for the 4-bromophenyl analog has not been published in isolation, class-level data indicate that halogen substitution on the benzyl ring modulates potency through enhanced hydrophobic packing with the target protein's binding pocket, a feature supported by subsequent SAR disclosures in imidazole-based kinase and cytokine inhibitors [2].

Cytokine inhibition Inflammation TNF-α/IL-6

Absence of Off-Target CXCR4 Activity Provides a Clean Phenotypic Window

In the only publicly available head-to-head pharmacological comparison of 1-sulfonyl imidazole analogs, compounds in the 2k–2t series—including members with para-substituted benzyl thioethers—showed complete absence of CXCR4 agonist activity in calcium mobilization assays at 10 µM, whereas other subsets retained nanomolar to low micromolar potencies against selected kinases or inflammatory pathways [1]. This selective inactivity against CXCR4 differentiates the compound from promiscuous imidazole-based chemokine ligands such as AMD3100 (IC50 = 0.65 µM for CXCR4 binding) and positions it as a cleaner probe for non-CXCR4-driven inflammation or oncology targets [2].

Selectivity Off-target profiling Phenotypic screening

Evidence-Backed Application Scenarios for 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole (868217-04-3)


Negative Control Compound for CXCR4 High-Throughput Screening Campaigns

The demonstrated absence of CXCR4 agonist activity in the 2k–2t analog series makes this compound an ideal negative control for fluorescence-based or luminescence-based CXCR4 calcium flux assays. Laboratories can use this compound to verify assay specificity and to benchmark signal-to-noise ratios without the confounding background observed with active chemokine receptor ligands [1].

Building Block for Cytokine Inhibitor SAR Expansion and Lead Optimization

Given the cytokine inhibitory activity claimed in US20100273833A1 for brominated benzyl thioether imidazoles, this compound serves as a versatile starting point for medicinal chemistry teams seeking to optimize TNF-α, IL-1β, or IL-6 suppression. The bromine atom provides a synthetic handle for further functionalization via Suzuki, Buchwald-Hartwig, or Ullmann couplings, enabling rapid diversification of the benzyl ring while maintaining the core sulfonyl-imidazole pharmacophore [2].

Physicochemical Benchmarking and Fragment-Based Probe Development

The 4-bromophenyl analog occupies a defined lipophilicity space (CLogP ≈ 3.1) and molecular weight (363.29 g/mol) that bridges fragment-like and lead-like chemical space. It is particularly suited for fragment elaboration studies where halogen bonding and steric effects are being systematically probed, as the bromine atom's larger radius and enhanced polarizability relative to chlorine offer distinct crystallographic signatures in protein-ligand co-structures [1].

Selectivity Profiling Panels for Imidazole-Based Kinase or Phosphodiesterase Inhibitors

The clean CXCR4 inactivity profile supports inclusion of this compound in selectivity panels when screening imidazole-containing libraries against kinase, phosphodiesterase, and other non-chemokine targets. Its use helps identify hits that are genuinely selective for the intended target rather than artifacts arising from confounding chemokine receptor engagement [1][2].

Quote Request

Request a Quote for 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.